Ethyl 3-amino-2-(4-chlorophenyl)propanoate
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Overview
Description
Ethyl 3-amino-2-(4-chlorophenyl)propanoate is an organic compound with the molecular formula C11H14ClNO2 It is a derivative of propanoic acid, featuring an amino group and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-amino-2-(4-chlorophenyl)propanoate can be synthesized through several methods. One common approach involves the reaction of ethyl 2-bromo-3-(4-chlorophenyl)propanoate with ammonia or an amine under controlled conditions. The reaction typically requires a solvent such as ethanol and may be catalyzed by a base like sodium hydroxide. The product is then purified through recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as distillation, extraction, and drying to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-2-(4-chlorophenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.
Reduction: The compound can be reduced to form derivatives with altered functional groups.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different aromatic compounds.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Reagents like sodium methoxide or sodium ethoxide in an appropriate solvent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amines or alcohols .
Scientific Research Applications
Ethyl 3-amino-2-(4-chlorophenyl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which ethyl 3-amino-2-(4-chlorophenyl)propanoate exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chlorophenyl group may participate in hydrophobic interactions. These interactions can influence various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-amino-2-(2-chlorophenyl)propanoate
- Ethyl 3-amino-2-(3-chlorophenyl)propanoate
- Ethyl 3-amino-2-(4-bromophenyl)propanoate
Uniqueness
Ethyl 3-amino-2-(4-chlorophenyl)propanoate is unique due to the specific positioning of the chlorine atom on the phenyl ring, which can influence its reactivity and interactions with other molecules. This positional isomerism can lead to differences in biological activity and chemical behavior compared to its analogs .
Properties
Molecular Formula |
C11H14ClNO2 |
---|---|
Molecular Weight |
227.69 g/mol |
IUPAC Name |
ethyl 3-amino-2-(4-chlorophenyl)propanoate |
InChI |
InChI=1S/C11H14ClNO2/c1-2-15-11(14)10(7-13)8-3-5-9(12)6-4-8/h3-6,10H,2,7,13H2,1H3 |
InChI Key |
JSFNBUWUSXADJD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CN)C1=CC=C(C=C1)Cl |
Origin of Product |
United States |
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